Artogomezianol

描述

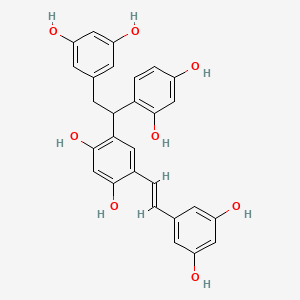

Artogomezianol is a dimeric stilbene first isolated from the roots of Artocarpus gomezianus (Moraceae family) . Structurally, it belongs to the non-cyclic bisbibenzyl subclass, characterized by a biphenyl linkage connecting two aromatic rings . This compound exhibits moderate tyrosinase inhibitory activity, with an IC50 value of 68 µM, as reported in its initial discovery study . This compound’s dimeric structure distinguishes it from monomeric stilbenes like resveratrol, suggesting unique physicochemical and bioactivity profiles.

属性

分子式 |

C28H24O8 |

|---|---|

分子量 |

488.5 g/mol |

IUPAC 名称 |

4-[1-(2,4-dihydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethyl]-6-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C28H24O8/c29-18-3-4-23(27(35)13-18)24(9-16-7-21(32)12-22(33)8-16)25-10-17(26(34)14-28(25)36)2-1-15-5-19(30)11-20(31)6-15/h1-8,10-14,24,29-36H,9H2/b2-1+ |

InChI 键 |

JABUEXRBDJUPEK-OWOJBTEDSA-N |

手性 SMILES |

C1=CC(=C(C=C1O)O)C(CC2=CC(=CC(=C2)O)O)C3=C(C=C(C(=C3)/C=C/C4=CC(=CC(=C4)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1O)O)C(CC2=CC(=CC(=C2)O)O)C3=C(C=C(C(=C3)C=CC4=CC(=CC(=C4)O)O)O)O |

同义词 |

artogomezianol |

产品来源 |

United States |

相似化合物的比较

Structural Comparison with Similar Compounds

Artogomezianol shares structural and functional similarities with several stilbenes and bisbibenzyls. Key compounds for comparison include:

Andalasin A

Andalasin A, co-isolated with this compound from Artocarpus gomezianus, is also a dimeric stilbene but exhibits stronger tyrosinase inhibition (IC50 = 39 µM) . While both compounds are dimeric, differences in substitution patterns or stereochemistry may account for the variance in activity.

Non-Cyclic Bisbibenzyls

This compound falls under the biphenyl-linked non-cyclic bisbibenzyls, alongside compounds like Isoperrottetin A and Plagilins . In contrast, Perrottetins and Paleatins feature diarylether linkages (Table 1).

Monomeric Stilbenes

- trans-Resveratrol: A well-studied monomeric stilbene with tyrosinase IC50 values ranging from 50–100 µM . Its simpler structure may limit inhibitory potency compared to dimeric analogs.

- Oxyresveratrol : Exhibits stronger activity (IC50 ≈ 5–10 µM) , likely due to hydroxyl group positioning enhancing enzyme interaction.

Table 1. Structural and Functional Comparison of this compound with Analogous Compounds

Functional Comparison: Tyrosinase Inhibitory Activity

This compound’s moderate tyrosinase inhibition aligns with its role as a natural product defense compound in plants. However, its activity is weaker than Andalasin A and oxyresveratrol (Table 1). Key factors influencing efficacy include:

- Molecular Size and Flexibility: Dimeric structures like this compound may hinder enzyme active site access compared to smaller monomers like oxyresveratrol.

- Hydroxylation Pattern : Oxyresveratrol’s additional hydroxyl groups likely enhance hydrogen bonding with tyrosinase, explaining its superior potency .

- Stereochemical Effects : Andalasin A’s undefined configuration might optimize binding interactions, though structural data is needed to confirm this hypothesis .

Discussion on Structure-Activity Relationships (SAR)

- Substituent Positioning: Monomers with optimized hydroxylation (e.g., oxyresveratrol) outperform dimeric analogs, emphasizing the importance of functional group placement.

- Comparative Limitations : The lack of detailed structural data for Andalasin A and synthetic analogs hinders definitive SAR conclusions. Further crystallographic or computational studies are warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。